molecular formula C6H13NO2 B1337071 Hexyl nitrite CAS No. 638-51-7

Hexyl nitrite

Cat. No. B1337071
CAS RN: 638-51-7
M. Wt: 131.17 g/mol
InChI Key: SGRWGISGVDVSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl nitrite is an organic compound with the chemical formula C6H13NO2. It is a colorless liquid with a pleasant odor and is used in a variety of applications. This compound is a nitrite ester, which is a derivative of nitrous acid, and is commonly used as a synthetic flavoring agent in food products as well as a propellant in aerosol sprays. It is also used as a pharmaceutical intermediate and as a solvent in organic synthesis. This compound has been used in laboratory experiments to study its biochemical and physiological effects, and its potential applications in scientific research.

Scientific Research Applications

Nitrification Process and Environmental Impact

  • Nitrification by Nitrospira Bacteria: Hexyl nitrite, as an alkyl nitrite, can be indirectly related to studies on nitrification, a crucial process in nitrogen cycling. For instance, a study on the complete nitrification by Nitrospira bacteria reveals the functional integration of ammonia and nitrite oxidation pathways in these organisms (Daims et al., 2015).

Chemical Properties and Reactions

  • Effects on Hemoglobin Oxidation: A comparative study on the effects of ethyl nitrite and this compound-induced hemoglobin oxidation suggests that this compound, like other alkyl nitrites, influences the oxidation state of hemoglobin in blood (Tarburton, 2017).

Analytical Chemistry Applications

  • Hydroxylamine and Nitrite Determination: In analytical chemistry, this compound-related compounds are used in methods for determining hydroxylamine and nitrite in water and biological samples. A study outlines a spectrophotometric determination method for these compounds after cloud point extraction (Afkhami et al., 2005).

Atmospheric Chemistry

  • Photooxidation in Atmospheric Aqueous Phase: Research on nitrite-mediated photooxidation, such as that of vanillin, contributes to understanding the chemical evolution of organic components in atmospheric waters. This can indirectly relate to the atmospheric reactions of this compound or similar compounds (Pang et al., 2019).

Soil Chemistry

  • Soil Nitrite as a Source of Atmospheric Radicals: Studies on soil nitrite, an important component of the nitrogen cycle, may provide insights into the environmental impact and behavior of this compound in soil systems (Su et al., 2011).

Biological Wastewater Treatment

  • Mechanisms of N2O Production in Treatment: Understanding the mechanisms of nitrous oxide production in biological wastewater treatment, which involves nitrification and denitrification processes, is vital. These processes could be influenced by compounds like this compound (Wunderlin et al., 2012).

Microbial Community Analysis in Food Processing

  • Influence on Meat Product Microbial Communities: The use of nitrites, including this compound, in meat products affects microbial community compositions, which is crucial for food safety and quality(Pini et al., 2020).

Nitrogen Cycle and Atmospheric Chemistry

  • Nitrite Formation in Microbial Processes: Research on nitrite formation from various compounds by bacteria like Pseudomonas aeruginosa could offer insights into the role of this compound in similar biochemical pathways (Amarger & Alexander, 1968).

Biomedical Research

  • Cardiovascular Applications: Studies on other nitrites' effects, such as octyl nitrite, on cardiovascular conditions like angina pectoris might offer parallels to this compound's potential therapeutic applications, given the similarities in chemical structure and function (Freedberg et al., 1941).

Environmental Engineering and Technology

  • Nitritation in Sewage Systems: Techniques involving hydroxylamine addition in sewage nitritation systems, aimed at nitrogen removal, could be relevant to understanding the environmental applications and impact of this compound (Li et al., 2019).

Semiconductor Industry

  • Molecular Beam Epitaxy in Electronics: The growth of III-Nitrides via molecular beam epitaxy in the electronics industry, although not directly related, can provide context on the broader applications of nitrites in advanced manufacturing and materials science (Wang & Yoshikawa, 2004).

Sensing and Detection Technologies

  • Nitrite Ion Sensing in Environmental Monitoring: Research on nitrogen-doped carbon dots for nitrite ion sensing demonstrates the potential application of this compound and related compounds in environmental monitoring and biological studies (Jana et al., 2019).

Analytical Methods in Chemistry

  • Fluorometric Determination of Nitrite: Studies on the fluorometric determination of nitrite using compounds like 4-hydroxycoumarin can provide insights into the analytical uses of this compound in chemical analyses (Ohta et al., 1986).

Food Safety and Quality

  • Impact on N-nitrosamine Formation in Meat: The influence of various compounds, including nitrites, on N-nitrosamine formation during meat processing, highlights the importance of understanding this compound's role in food chemistry and safety (Drabik-Markiewicz et al., 2010).

CardiovascularResearch

  • Myocardial Protection by Nitrite: Studies exploring the cardioprotective actions of nitrite, like the one by Calvert and Lefer, suggest potential biomedical applications of this compound, given its chemical relation to other nitrites. These studies indicate that nitrites can reduce myocardial ischemia-reperfusion injury, highlighting a potential therapeutic role (Calvert & Lefer, 2009).

Atmospheric Research

  • Nitrite in Atmospheric Water Samples: Analysis of nitrite in atmospheric liquid phase samples, like dew and fog, contributes to understanding the heterogeneous formation of nitrous acid in the lower atmosphere. This research could indirectly relate to the atmospheric interactions of this compound (Acker et al., 2008).

Energy and Environmental Technology

  • Autotrophic Nitrite Removal in Microbial Fuel Cells: Exploring autotrophic nitrite removal in the cathode of microbial fuel cells offers insights into the environmental and energy-related applications of nitrites, potentially including this compound (Puig et al., 2011).

Analytical Chemistry and Environmental Health

  • Practical Assay for Nitrite and Nitrosothiol Detection: Development of novel probes for nitrite detection, like the NT555, offers insights into the practical applications of nitrites, including this compound, in fields like food safety, water quality control, and biological studies (Shen et al., 2015).

Wastewater Treatment

  • Rapid Start-up of Wastewater Nitritation: Research on the nitritation of domestic wastewater through the addition of hydroxylamine provides insights into effective wastewater treatment strategies, which could potentially involve this compound (Li et al., 2019).

Mechanism of Action

Target of Action

Hexyl nitrite primarily targets the vascular smooth muscle cells . These cells are crucial for maintaining vascular tone and regulating blood pressure. This compound, like other alkyl nitrites, acts as a vasodilator , causing these smooth muscle cells to relax .

Mode of Action

This compound interacts with its targets through a process known as vasodilation . This involves the relaxation of the smooth muscle cells in the walls of blood vessels, leading to an increase in the diameter of the vessels. The result is a decrease in vascular resistance, which subsequently lowers blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide (NO) pathway . Nitrite is a key player in the nitrogen biogeochemical cycle, involved in key pathways crucial to life on Earth . Nitrite can be converted into nitric oxide (NO), a potent vasodilator, under certain conditions . This conversion is thought to be facilitated by a variety of enzymes, including xanthine oxidoreductase, aldehyde oxidase, and mitochondrial enzymes .

Pharmacokinetics

The pharmacokinetics of this compound, like other alkyl nitrites, is characterized by its rapid onset and short duration of action . It is extremely fast-acting, usually taking effect within a few seconds, but the effects disappear after a few minutes . .

Result of Action

The primary molecular effect of this compound’s action is the expansion of blood vessels . This results in a decrease in blood pressure. On a cellular level, this can lead to various physiological effects, including headaches, flushing, increased heart rate, dizziness, and relaxation of involuntary muscles . Overdoses can cause nausea and fainting .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of other ions in the environment, such as NH4+, Fe, and Cu cations, can affect the distribution and activity of nitrite-oxidizing bacteria . .

Safety and Hazards

Warnings have been issued by the FDA about its use . Some of the side effects include headaches, dizziness, and fainting . As they are extensively used as a recreational stimulant, its use along with other alkyl nitrites has been extensively studied . In particular, the potential for methemoglobinization of blood and thus loss of oxygen transport potential has been studied .

Biochemical Analysis

Biochemical Properties

Hexyl nitrite plays a significant role in biochemical reactions, primarily as a vasodilator. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the enzyme guanylate cyclase, which is activated by nitric oxide (NO) released from this compound. This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and vasodilation . Additionally, this compound can interact with hemoglobin, leading to the formation of methemoglobin, which reduces the oxygen-carrying capacity of blood .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In smooth muscle cells, this compound induces relaxation by increasing cGMP levels, which in turn activates protein kinase G (PKG) and leads to the phosphorylation of target proteins involved in muscle relaxation . This compound also affects endothelial cells by promoting the release of nitric oxide, which enhances vasodilation and improves blood flow . Furthermore, this compound can impact immune cells by modulating inflammatory responses and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to nitric oxide (NO), which is a potent vasodilator. Upon inhalation or administration, this compound rapidly releases NO, which diffuses into smooth muscle cells and activates guanylate cyclase . This activation leads to an increase in cGMP levels, resulting in the relaxation of smooth muscle cells and vasodilation . This compound also interacts with hemoglobin, leading to the formation of methemoglobin, which can impair oxygen transport in the blood . Additionally, this compound can modulate the activity of various enzymes and proteins involved in cellular signaling pathways, further contributing to its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known for its rapid onset of action, with effects typically observed within seconds to minutes after administration . The duration of these effects is relatively short, usually lasting only a few minutes . This compound is also subject to degradation over time, which can affect its stability and potency . Long-term exposure to this compound in in vitro or in vivo studies has shown potential adverse effects on cellular function, including oxidative stress and impaired mitochondrial function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound primarily acts as a vasodilator, promoting relaxation of smooth muscle cells and improving blood flow . At higher doses, this compound can cause adverse effects such as methemoglobinemia, which impairs oxygen transport in the blood and can lead to symptoms such as cyanosis, dizziness, and shortness of breath . Additionally, high doses of this compound can induce oxidative stress and damage to cellular components, further contributing to its toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the nitrogen metabolism pathway. Upon administration, this compound is rapidly converted to nitric oxide (NO), which plays a crucial role in vasodilation and cellular signaling . The metabolism of this compound also involves interactions with enzymes such as cytochrome P450, which can further modulate its effects . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Upon administration, this compound rapidly diffuses into cells and tissues, where it is converted to nitric oxide (NO) . The transport of this compound is facilitated by its lipophilic nature, allowing it to easily cross cell membranes . Additionally, this compound can interact with transporters and binding proteins, further influencing its distribution and localization within cells . The accumulation of this compound in specific tissues can also affect its activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and cell membranes, where it can interact with various biomolecules and exert its effects . The targeting of this compound to specific compartments or organelles is facilitated by post-translational modifications and targeting signals . Additionally, the subcellular localization of this compound can influence its interactions with enzymes and proteins involved in cellular signaling pathways, further modulating its effects .

properties

IUPAC Name

hexyl nitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-3-4-5-6-9-7-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRWGISGVDVSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCON=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213246
Record name Nitrous acid, hexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

638-51-7
Record name Nitrous acid, hexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrous acid, hexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl Nitrite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 165-mg (1 mmole) sample of 1-bromohexane was added to 0.5 ml (1 mmole) of 2M tris(dimethylamino)sulfonium nitrite in acetonitrile. The course of the reaction was followed by glc analysis. No further reaction occurred after 15 min. Glc analysis showed that 1-nitrohexane and 1-hexyl nitrite were formed in a 70:30 ratio.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tris(dimethylamino)sulfonium nitrite
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexyl nitrite
Reactant of Route 2
Reactant of Route 2
Hexyl nitrite
Reactant of Route 3
Hexyl nitrite
Reactant of Route 4
Reactant of Route 4
Hexyl nitrite
Reactant of Route 5
Reactant of Route 5
Hexyl nitrite
Reactant of Route 6
Reactant of Route 6
Hexyl nitrite

Q & A

Q1: How does hexyl nitrite interact with blood and what are the downstream effects?

A1: this compound, like other alkyl nitrites, oxidizes hemoglobin in red blood cells [, , ]. This process converts the iron(II) in hemoglobin to iron(III), forming methemoglobin. Methemoglobin cannot bind oxygen, impairing the blood's ability to transport oxygen to tissues []. Research has shown that this compound oxidizes diabetic blood significantly faster than normal blood [, ]. This difference is attributed to the higher levels of glycated hemoglobin (HbA1c) in diabetic blood, suggesting a correlation between HbA1c levels and the rate of this compound-induced oxidation [, , ].

Q2: What is the structural characterization of this compound?

A2: this compound is an alkyl nitrite with a six-carbon chain attached to a nitrite group. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. While specific spectroscopic data isn't provided in the provided research, alkyl nitrites are generally characterized by their infrared spectra, which show characteristic absorptions for the N=O and C-O stretching vibrations [].

Q3: How does the structure of alkyl nitrites relate to their ability to oxidize hemoglobin?

A3: Studies comparing different alkyl nitrites, including ethyl nitrite, butyl nitrite, pentyl nitrite, and this compound, suggest that the length of the alkyl chain does not significantly impact the rate of hemoglobin oxidation in either diabetic or normal blood []. This suggests that the nitrite group is the primary driver of the oxidation reaction, and the size of the alkyl group has minimal influence on this specific interaction [].

Q4: What are the known safety concerns associated with this compound?

A4: While specific toxicity data for this compound is limited in the provided research, it's crucial to acknowledge that alkyl nitrites, in general, can have toxic effects. The oxidation of hemoglobin to methemoglobin is a significant concern, as it can lead to methemoglobinemia, a condition characterized by reduced oxygen-carrying capacity of the blood [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.